2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate
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Overview
Description
2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, amino, and fluoro functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 3-methoxybenzylamine with an appropriate acylating agent to form the amino intermediate.
Esterification: The amino intermediate is then reacted with 3-fluoro-4-methoxybenzoic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid derivatives.
Reduction: Formation of 2-[(3-Methoxybenzyl)amino]-2-hydroxyethyl 3-fluoro-4-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cellular metabolism and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Ethyl 4-amino-3-ethoxybenzoate
Uniqueness
2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate is unique due to the presence of both methoxy and fluoro groups, which impart distinct chemical properties and reactivity compared to similar compounds. This combination of functional groups enhances its potential for diverse applications in various fields of research.
Properties
CAS No. |
1002310-33-9 |
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Molecular Formula |
C18H18FNO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C18H18FNO5/c1-23-14-5-3-4-12(8-14)10-20-17(21)11-25-18(22)13-6-7-16(24-2)15(19)9-13/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
FELRWOPXZMNYHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)OC)F |
Origin of Product |
United States |
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